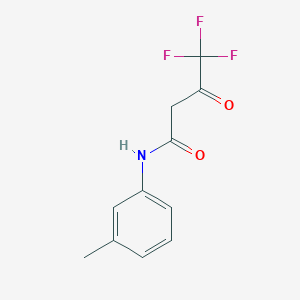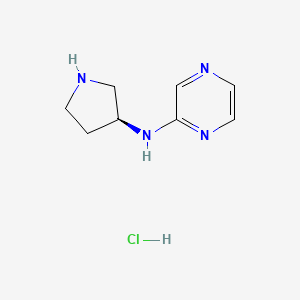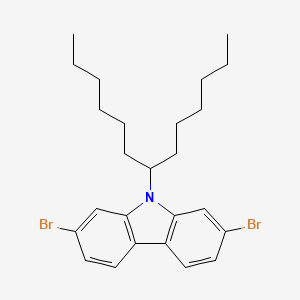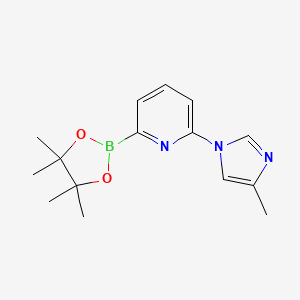
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-trifluoromethyl-pyridine.
Reaction with Methylamine: The pyridine derivative is then reacted with methylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- C-(5-Chloro-4-fluoromethyl-pyridin-3-yl)-methylamine
- C-(5-Chloro-4-methyl-pyridin-3-yl)-methylamine
- C-(5-Chloro-4-ethyl-pyridin-3-yl)-methylamine
Uniqueness
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C7H8Cl3F3N2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.2ClH/c8-5-3-13-2-4(1-12)6(5)7(9,10)11;;/h2-3H,1,12H2;2*1H |
InChI Key |
JFMUGMZGGFCSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


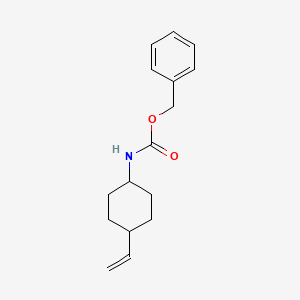
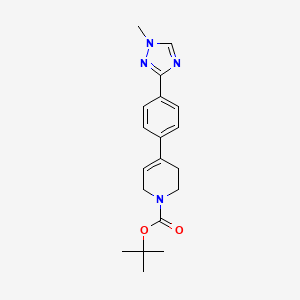
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
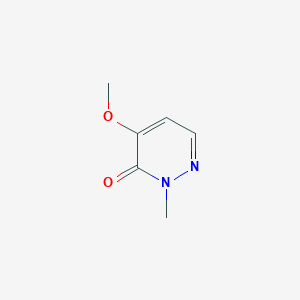
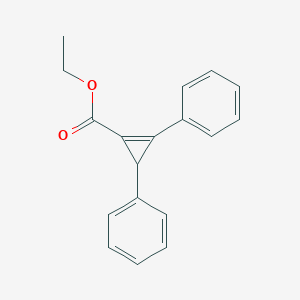
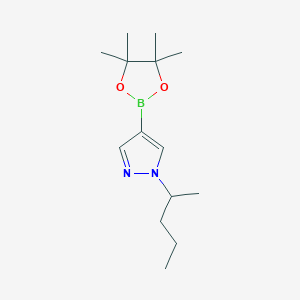
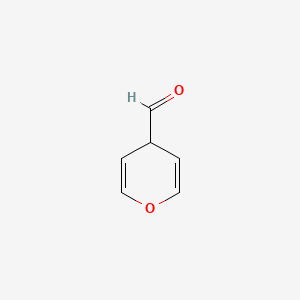
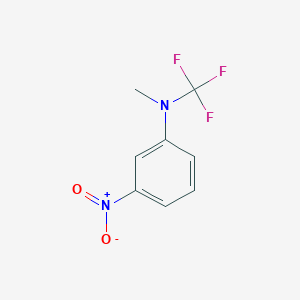
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
